![molecular formula C15H14N2O2 B13681790 5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13681790.png)
5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
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Overview
Description
5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve heating the reactants at elevated temperatures to facilitate the condensation process .
Chemical Reactions Analysis
5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it can act as a GABA_A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain enzymes or proteins involved in disease pathways, such as MARK4 protein in cancer cells .
Comparison with Similar Compounds
5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: An anxiolytic agent.
Saripidem: Another anxiolytic agent.
Biological Activity
5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₄N₂O₂. The compound features a fused imidazole and pyridine ring system with two methoxy groups on the phenyl ring, enhancing its lipophilicity and potentially influencing its biological interactions and solubility . The presence of these functional groups is crucial for its reactivity and biological activity.
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Similar compounds in the imidazo[1,2-a]pyridine class have shown significant anticancer properties. For example, derivatives have been identified as selective kinase inhibitors, particularly against CLK1 and DYRK1A kinases, which are implicated in neurodegenerative diseases .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Its structural analogs have been effective against multidrug-resistant strains of bacteria and fungi .
- Anti-inflammatory Effects : Compounds within this class have been studied for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that the presence and position of substituents significantly affect its biological activity. For instance:
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
4 | Methoxy | Enhances lipophilicity and solubility |
5 | Methyl | Known for anticancer activity |
6 | Chlorine | Potential anti-inflammatory properties |
The dual methoxy substitutions enhance the compound's pharmacokinetic profile compared to other derivatives .
Case Studies and Research Findings
Several studies have explored the biological efficacy of this compound:
- Kinase Inhibition : A study reported that this compound displayed micromolar activity against CLK1 and DYRK1A kinases, which are critical in the pathology of Alzheimer's disease. The inhibition of these kinases could lead to therapeutic advancements in neurodegenerative disease management .
- Antimicrobial Screening : In vitro assays indicated that analogs of imidazo[1,2-a]pyridine showed significant antibacterial activity against resistant strains of pathogens, suggesting potential applications in treating infections where conventional antibiotics fail .
- Anti-inflammatory Studies : Research has indicated that compounds within this class exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways, which could be beneficial in chronic inflammatory conditions .
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O2/c1-18-12-8-6-11(7-9-12)13-10-17-14(16-13)4-3-5-15(17)19-2/h3-10H,1-2H3 |
InChI Key |
VGQGTTVLACFFNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC=C3OC |
Origin of Product |
United States |
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